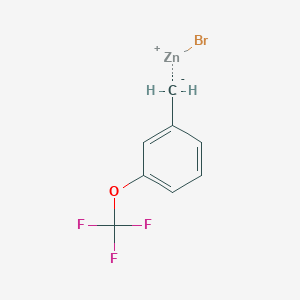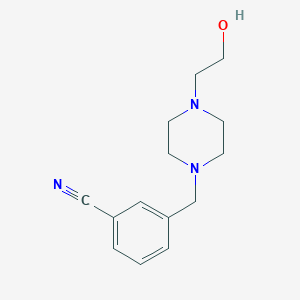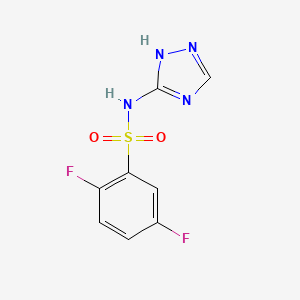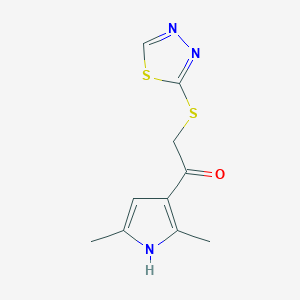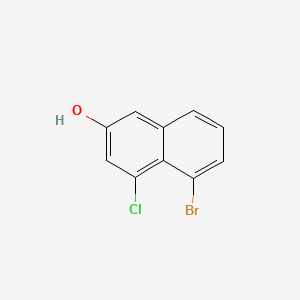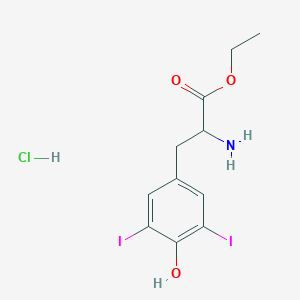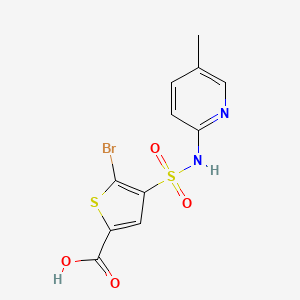
5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a bromine atom, a carboxylic acid group, and a sulfonamide group linked to a methylpyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of thiophene-2-carboxylic acid, followed by the introduction of the sulfonamide group through a nucleophilic substitution reaction with 5-methylpyridin-2-amine. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the sulfonamide can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride.
Substitution: Suzuki-Miyaura coupling using boronic acids and palladium catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives.
科学的研究の応用
5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- N-(5-Bromo-2-methylpyridin-3-yl)acetamide
- 2-Fluoro-4-methylpyridine
Uniqueness
5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid is unique due to its combination of a thiophene ring with a sulfonamide group and a methylpyridine moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H9BrN2O4S2 |
|---|---|
分子量 |
377.2 g/mol |
IUPAC名 |
5-bromo-4-[(5-methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H9BrN2O4S2/c1-6-2-3-9(13-5-6)14-20(17,18)8-4-7(11(15)16)19-10(8)12/h2-5H,1H3,(H,13,14)(H,15,16) |
InChIキー |
FAGVTGIVLKHHOX-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)C2=C(SC(=C2)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


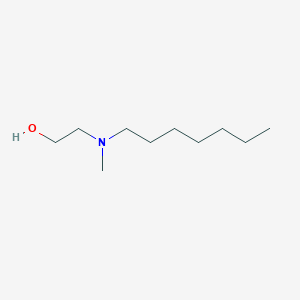
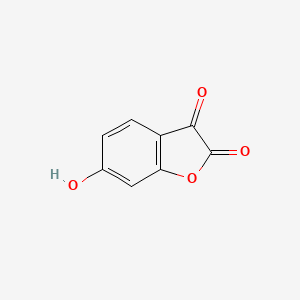
![1-(2,5-Dimethoxyphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14895631.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B14895635.png)
![7-Chlorothieno[3,4-c]pyridine-1,3-diamine](/img/structure/B14895650.png)
![4-Fluoro-2-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14895654.png)
